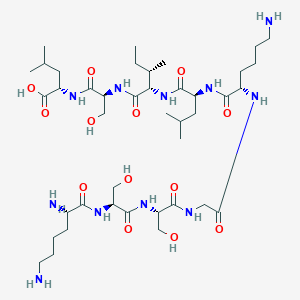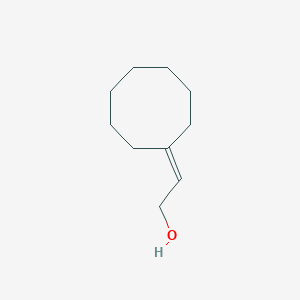
2-Cyclooctylideneethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclooctylideneethan-1-ol is an organic compound with the molecular formula C10H18O It is a derivative of cyclooctane, featuring a hydroxyl group (-OH) attached to an ethylene bridge, which is in turn connected to a cyclooctylidene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclooctylideneethan-1-ol typically involves the reaction of cyclooctanone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate cyclic acetal, which is subsequently hydrolyzed to yield the desired product. The reaction conditions generally include:
Temperature: 60-80°C
Catalyst: Acidic catalyst such as p-toluenesulfonic acid
Solvent: Toluene or another suitable organic solvent
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of fixed-bed reactors and optimized reaction conditions can enhance the yield and purity of the product.
化学反应分析
Types of Reactions
2-Cyclooctylideneethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Cyclooctylideneethanone or cyclooctylideneethanal
Reduction: Cyclooctylideneethane
Substitution: Cyclooctylideneethyl halides or amines
科学研究应用
2-Cyclooctylideneethan-1-ol has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Cyclooctylideneethan-1-ol involves its interaction with various molecular targets, depending on the specific application. For example, in oxidation reactions, the hydroxyl group is the primary site of interaction with oxidizing agents. The compound’s unique structure allows it to participate in a variety of chemical transformations, making it a versatile intermediate in organic synthesis.
相似化合物的比较
Similar Compounds
Cyclooctanol: Similar in structure but lacks the ethylene bridge.
Cyclooctanone: Contains a carbonyl group instead of a hydroxyl group.
Cyclooctene: An unsaturated analog with a double bond in the ring.
Uniqueness
2-Cyclooctylideneethan-1-ol is unique due to the presence of both a cyclooctylidene moiety and an ethylene bridge with a hydroxyl group. This combination of features imparts distinct chemical reactivity and potential for diverse applications in various fields.
属性
CAS 编号 |
174229-46-0 |
|---|---|
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC 名称 |
2-cyclooctylideneethanol |
InChI |
InChI=1S/C10H18O/c11-9-8-10-6-4-2-1-3-5-7-10/h8,11H,1-7,9H2 |
InChI 键 |
BPKSFZABUHYHGY-UHFFFAOYSA-N |
规范 SMILES |
C1CCCC(=CCO)CCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


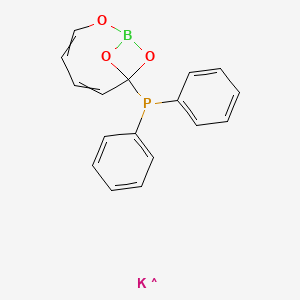
![Tert-butyl[(2-chloroethoxy)methyl]dimethylsilane](/img/structure/B12560742.png)
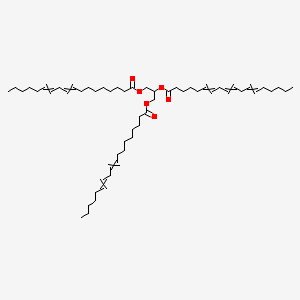
![6-Chloro-5-(phenylselanyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B12560754.png)
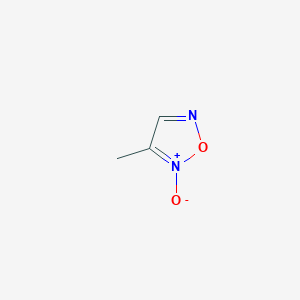
![Bicyclo[2.2.1]hepta-2,5-diene, 2,6-dibromo-](/img/structure/B12560760.png)
![6-Methyl-6-[(phenylsulfanyl)methyl]decan-5-one](/img/structure/B12560770.png)
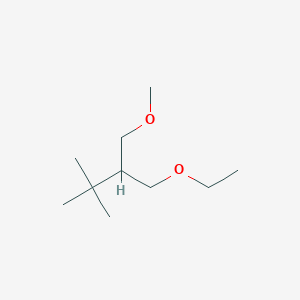

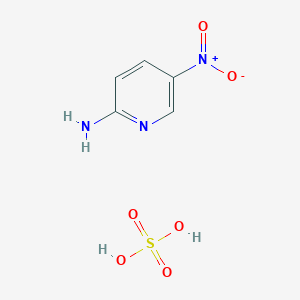
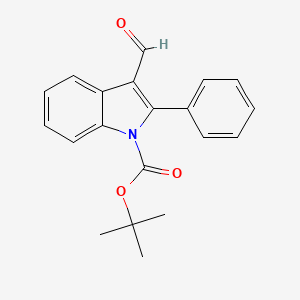

![Phosphinothioic acid, [1,2-ethanediylbis(iminomethylene)]bis[phenyl-](/img/structure/B12560820.png)
